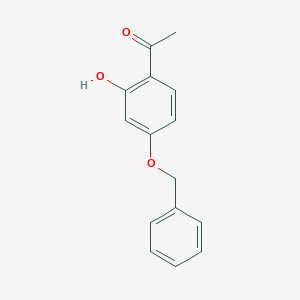

4'-Benzyloxy-2'-hydroxyacetophenone

Overview

Description

4'-Benzyloxy-2'-hydroxyacetophenone (CAS 29682-12-0) is a phenolic ketone derivative characterized by a benzyloxy group at the 4' position and a hydroxyl group at the 2' position of the acetophenone backbone. It is synthesized via the Williamson reaction, a method involving alkali-metal salts of hydroxy compounds and alkyl halides to form ethers . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its commercial availability is well-documented, with major suppliers including TCI Chemical, Sigma-Aldrich, and Usbiological, offering prices ranging from $45.00 (5 mg) to $744.00 (500 µg) .

Biological Activity

4'-Benzyloxy-2'-hydroxyacetophenone (BZHAP), with the chemical formula C₁₅H₁₄O₃ and CAS number 29682-12-0, is an organic compound characterized by its distinctive benzyloxy and hydroxy functional groups attached to an acetophenone structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Weight : 242.28 g/mol

- Appearance : White to off-white solid

- Functional Groups : Benzyloxy group and hydroxy group

Biological Activities

Emerging studies have indicated several biological activities associated with this compound:

- Antioxidant Properties : BZHAP has been reported to exhibit significant antioxidant activity, which is critical in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

-

Enzyme Inhibition : Research has highlighted BZHAP's potential to inhibit specific enzymes, including:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Inhibiting acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Antimicrobial Activity : Preliminary studies suggest that BZHAP may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

The precise mechanisms through which BZHAP exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Molecular Targets : BZHAP may interact with enzymes and receptors involved in oxidative stress and inflammation pathways, modulating cellular responses .

- Regulation of Gene Expression : The compound might influence the expression of genes related to antioxidant defense and inflammatory responses .

Table 1: Summary of Biological Activities and Assays

| Activity Type | Description | Assay Methodology |

|---|---|---|

| Antioxidant | Scavenging free radicals | DPPH assay, FRAP assay |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | Ellman's assay |

| Antimicrobial | Activity against bacterial strains | Disk diffusion method |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | ELISA for cytokine levels |

Notable Studies

- Antioxidant Evaluation : A study conducted to assess the antioxidant capacity of BZHAP utilized both DPPH and FRAP assays, demonstrating significant radical scavenging activity compared to standard antioxidants .

- Enzyme Inhibition Study : Research focusing on the inhibitory effects of BZHAP on acetylcholinesterase revealed a promising IC50 value, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Properties : In vitro tests against various bacterial strains showed that BZHAP exhibited notable antimicrobial activity, indicating its potential use in developing new antimicrobial therapies .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.28 g/mol

- Appearance : White to off-white solid

- Melting Point : 101 to 107 °C

Organic Synthesis

BZHAP is recognized for its versatility as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to participate in several chemical reactions, leading to the formation of complex molecules:

- Synthesis of Flavonoids : BZHAP can be utilized to synthesize flavonoids, which are known for their antioxidant and anti-inflammatory properties.

- Formation of Pyrazoles and Chromones : These compounds exhibit diverse pharmacological activities, including anti-cancer and anti-bacterial effects.

Medicinal Chemistry

Research has indicated that BZHAP may possess significant biological activities:

- Enzyme Inhibition : Studies have shown that BZHAP can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neuroprotective therapies.

- Anticancer Properties : BZHAP's derivatives have been evaluated for their anticancer activity against various cell lines. For example, benzofuran derivatives synthesized from BZHAP showed promising results against estrogen receptor-dependent breast cancer cells .

Biocatalysis

BZHAP is also involved in biocatalytic processes:

- Optically Active Sulfoxides : Research indicates that recombinant enzymes can utilize BZHAP as a substrate to produce optically active sulfoxides with high enantioselectivity, showcasing its potential in green chemistry applications.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the microwave-assisted synthesis of pharmaceutical intermediates using BZHAP. The reaction conditions optimized the rates of selective O-alkylation with benzyl chloride, suggesting its utility in drug manufacturing.

In a recent evaluation, derivatives of BZHAP were tested for their cytotoxicity against several cancer cell lines. The results highlighted that certain modifications to the BZHAP structure significantly enhanced its anticancer activity while maintaining low toxicity profiles .

Comparison with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxyl group at position 2 | Lacks benzyloxy substitution |

| 4-Hydroxyacetophenone | Hydroxyl group at position 4 | Simple phenolic structure |

| 4-Benzyloxyphenol | Benzyloxy group on phenolic ring | No acetophenone moiety |

| 2',4'-Dihydroxychalcone | Two hydroxyl groups on chalcone framework | Exhibits strong anticancer properties |

The unique combination of functional groups in BZHAP distinguishes it from these related compounds, influencing its chemical reactivity and biological activity.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone, and how are they experimentally determined?

The compound (CAS 54696-05-8) has a molecular formula of C₁₅H₁₄O₂ and molecular weight of 226.26–226.28 g/mol . Key properties include:

- Melting point : 72–74°C (observed via differential scanning calorimetry) .

- Solubility : Soluble in chloroform, forming clear solutions .

- Purity : Typically ≥95% (determined via HPLC or GC-MS with reference standards) .

Methodological approaches: - Melting point analysis : Use a calibrated melting point apparatus with slow heating rates to ensure accuracy.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified reference materials .

Q. What synthetic routes are commonly used to prepare this compound?

The benzyloxy group is typically introduced via benzylation of 2'-hydroxyacetophenone derivatives under alkaline conditions. A general protocol involves:

Reacting 2'-hydroxyacetophenone with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .

Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Purifying the product via column chromatography or recrystallization from ethanol .

Key considerations:

- pH control : Maintain alkaline conditions (pH ~8–9) to optimize benzylation efficiency .

- By-product mitigation : Use stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .

Advanced Questions

Q. How can conflicting purity data from different analytical methods (e.g., HPLC vs. melting point) be resolved?

Discrepancies may arise due to:

- Co-eluting impurities in HPLC : Validate method specificity using spiked samples or LC-MS .

- Eutectic mixtures in melting point analysis : Perform differential scanning calorimetry (DSC) to detect metastable phases .

Example resolution: - If HPLC indicates 98% purity but melting point is broad, use DSC to identify polymorphic transitions or solvate formation. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve crystal lattice integrity .

Q. What strategies optimize the synthesis of this compound for large-scale (>100 g) production with >99% purity?

- Catalytic benzylation : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and reduce side products .

- Continuous flow chemistry : Implement microreactors for precise temperature/pH control, improving yield reproducibility .

- Advanced purification : Use simulated moving bed (SMB) chromatography for high-throughput separation of benzylated products from regioisomers .

Q. How does the electronic nature of the benzyloxy group influence the compound’s reactivity in subsequent derivatization (e.g., acylations or Suzuki couplings)?

The electron-donating benzyloxy group at the 4'-position activates the aromatic ring toward electrophilic substitution. Key effects:

- Acylation : The 2'-hydroxy group can be selectively acetylated under mild conditions (acetic anhydride, pyridine catalyst) due to intramolecular hydrogen bonding .

- Suzuki coupling : The benzyloxy group stabilizes transition states, enabling palladium-catalyzed cross-couplings at the 3'-position. Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C .

Q. What advanced spectroscopic techniques are critical for distinguishing this compound from its structural analogs (e.g., 4'-methoxy derivatives)?

- 2D NMR (HSQC, HMBC) : Correlate proton signals to adjacent carbons to confirm substitution patterns. For example, the benzyloxy proton (δ 4.9–5.1 ppm) shows coupling to the aromatic C-4' carbon (δ 160–165 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 227.0943 (calculated for C₁₅H₁₅O₃⁺) to rule out methoxy analogs .

- FT-IR spectroscopy : Identify the carbonyl stretch (~1680 cm⁻¹) and hydroxyl stretch (~3200 cm⁻¹) to differentiate from ester or ether derivatives .

Q. How can the compound’s stability under varying storage conditions (e.g., light, humidity) be systematically evaluated?

Design a stability-indicating study :

Forced degradation : Expose samples to UV light (254 nm, 48 hrs), 40°C/75% RH (4 weeks), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).

Monitor degradation : Use HPLC to quantify remaining parent compound and identify degradation products (e.g., debenzylated derivatives) .

Recommendations : Store in amber glass at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

Q. Methodological Notes

- Contradiction management : Cross-validate purity data using orthogonal methods (e.g., NMR quantitative integration vs. HPLC) to resolve discrepancies .

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection when handling due to potential irritant properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 4'-Benzyloxy-2'-hydroxyacetophenone with key analogs based on substituents, molecular weight, and physical properties:

Commercial Availability and Pricing

- This compound is widely available, with pricing influenced by purity and quantity (e.g., $141.00/g from TCI vs. $363.00/5g from Usbiological) .

- Analogs like 4’-Benzyloxy-2’-methoxyacetophenone and 4-Acetoxy-2',4'-dimethylbenzophenone are less commonly commercialized, requiring custom synthesis .

Preparation Methods

Benzylation of Dihydroxyacetophenone Derivatives

The most widely reported method involves selective benzylation of 2,4-dihydroxyacetophenone (resacetophenone) under alkaline conditions. This approach exploits the differential reactivity of phenolic hydroxyl groups to introduce the benzyloxy moiety at the 4'-position while retaining the 2'-hydroxy group.

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic substitution, where the deprotonated 4'-hydroxyl group attacks benzyl chloride in the presence of a base. Anhydrous acetone or dimethylformamide (DMF) serves as the solvent, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base . Stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) ensures complete conversion, minimizing residual starting material. The reaction typically occurs at 60–80°C for 6–12 hours, monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.

Key parameters :

-

Base selection : K₂CO₃ achieves 85–90% yield, while NaH increases reactivity but risks over-benzylation .

-

Solvent polarity : Anhydrous acetone enhances solubility of intermediates, whereas DMF accelerates reaction rates .

-

Temperature control : Elevated temperatures (>80°C) promote side reactions, such as diaryl ether formation .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The final compound exhibits a melting point of 104–106°C and distinct spectroscopic signatures:

-

¹H NMR (CDCl₃): δ 12.5 (s, 1H, -OH), 7.45–7.30 (m, 5H, benzyl aromatic), 6.45–6.30 (m, 2H, acetophenone aromatic), 5.15 (s, 2H, -OCH₂Ph), 2.60 (s, 3H, -COCH₃) .

-

IR (KBr): 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O) .

Table 1: Optimization of Benzylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Solvent | Acetone | DMF | Acetone |

| Temperature (°C) | 60 | 80 | 70 |

| Yield (%) | 85 | 78 | 89 |

Multi-Step Synthesis via Benzyl-Protected Intermediates

A patent-derived route (US4412082A) employs benzyl ether protection to enhance intermediate crystallinity, facilitating purification . This method is favored for industrial scalability due to recyclable byproducts.

Stepwise Reaction Sequence

-

Chloromethylation : Benzyl phenyl ether reacts with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride .

-

Cyanidation : Treatment with sodium cyanide in toluene/water yields 4-benzyloxyphenylacetonitrile .

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the nitrile to this compound, with simultaneous cleavage of the benzyl group .

Critical considerations :

-

Chloromethylation : Benzyl chloride byproduct is recycled, reducing waste .

-

Cyanidation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Industrial Advantages

This method achieves 75–80% overall yield with high purity (>98%) . The benzyl group’s strategic use improves intermediate stability, enabling large-scale production.

Table 2: Comparative Analysis of Multi-Step Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloromethylation | HCHO, HCl, Acetic acid | 50 | 8 | 90 |

| Cyanidation | NaCN, Toluene/H₂O | 100 | 12 | 85 |

| Hydrolysis | HCl, H₂O | Reflux | 6 | 95 |

Rearrangement-Based Approaches

The Baker-Venkataraman rearrangement offers an alternative route, particularly for synthesizing chromone derivatives from acylated precursors . While less common for this compound, this method highlights synthetic versatility.

Mechanism and Application

2,4-Dihydroxyacetophenone is acylated to form a diketone intermediate, which undergoes base-catalyzed intramolecular cyclization to yield chromones . Introducing benzyloxy groups prior to rearrangement could theoretically produce the target compound, though literature reports are sparse.

Challenges :

-

Regioselectivity : Competing acylation at the 2'- or 4'-position complicates isolation .

-

Side reactions : Knoevenagel condensation may occur under basic conditions .

Recent Advancements and Industrial Applications

Emergent techniques focus on solvent-free reactions and catalytic systems to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields above 80% . Industrial suppliers like TCI Chemical and Sigma-Aldrich utilize continuous flow systems for large-scale production .

Table 3: Industrial Suppliers and Specifications

| Supplier | Purity (%) | Price (per gram) | Scale Available |

|---|---|---|---|

| TCI Chemical | >98 | $152 | 1g–10kg |

| Sigma-Aldrich | >95 | $29.8 | 5mg–100g |

| Alchem Pharmtech | >99 | $45 | 50mg–2g |

Properties

IUPAC Name |

1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNLHOTLJFJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309246 | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-12-0 | |

| Record name | 29682-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.